molecular formula C12H13NO4 B1581319 Cbz-D-Homoserine lactone CAS No. 41088-89-5

Cbz-D-Homoserine lactone

Cat. No.: B1581319
CAS No.: 41088-89-5
M. Wt: 235.24 g/mol
InChI Key: FKWDZIFOVOUDAG-SNVBAGLBSA-N
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Description

Mechanism of Action

Target of Action

Cbz-D-Homoserine lactone is a derivative of N-acyl-homoserine lactones (AHLs), which are produced by Gram-negative bacteria . AHLs are known to be involved in bacterial quorum sensing, a chemical language allowing bacteria to interact through the excretion of molecules . The primary targets of this compound are therefore likely to be the same as those of AHLs, which include the LuxI-type enzymes that synthesize AHL molecules and the LuxR-type proteins that bind to AHLs to regulate quorum sensing-dependent gene expression .

Mode of Action

This compound interacts with its targets by binding to the LuxR-type proteins, which are AHL transcriptional regulators . This binding regulates quorum sensing-dependent gene expression, allowing bacteria to sense population density and modulate gene expression

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in quorum sensing . Quorum sensing is a cell density-dependent mechanism that allows bacteria to synchronize their metabolic and physiological activities . AHLs, including this compound, are key molecules in these pathways, regulating the expression of various genes and leading to large phenotypic transformations .

Pharmacokinetics

Its physical and chemical properties such as melting point (127-132°c), boiling point (4661±440 °C), and density (127±01 g/cm3) have been reported . These properties can influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in quorum sensing. By interacting with LuxR-type proteins and regulating gene expression, this compound can influence bacterial behavior, including virulence, antibiotic resistance, and biofilm formation . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of AHLs in the environment increases with cell concentration, affecting the detection threshold and subsequent intracellular signaling cascades . Additionally, factors such as pH and temperature can impact the stability and efficacy of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cbz-D-Homoserine lactone typically involves the following steps :

    Starting Material: The synthesis begins with (D)-homoserine, an amino acid.

    Protection: The amino group of (D)-homoserine is protected using a chloroformylphenyl agent, such as benzyl chloroformate (Cbz-Cl), to form Cbz-D-homoserine.

    Cyclization: The protected amino acid undergoes cyclization to form the lactone ring, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cbz-D-Homoserine lactone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The lactone ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can produce various substituted lactones .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl N-[(3R)-2-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWDZIFOVOUDAG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333190
Record name Cbz-D-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41088-89-5
Record name Cbz-D-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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